molecular formula C6H10N4 B1195251 3,5-Dimethylpyrazole-1-carboxamidine CAS No. 22906-75-8

3,5-Dimethylpyrazole-1-carboxamidine

Katalognummer B1195251
CAS-Nummer: 22906-75-8
Molekulargewicht: 138.17 g/mol
InChI-Schlüssel: GAZRNXIMWKZADY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of 3,5-Dimethylpyrazole-1-carboxamidine involves condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis, with an improved method in the presence of acetic acid (Ozerova et al., 2015). Additionally, related compounds have been synthesized through various approaches, including intermolecular [3+2] cycloaddition and reactions with different amines and carboxylic acids to yield diverse pyrazole and pyrazolopyrimidine derivatives with potential antitumor activities (Liu et al., 2000).

Molecular Structure Analysis

The molecular structure of 3,5-Dimethylpyrazole-1-carboxamidine has been characterized by NMR, IR spectroscopy, and X-ray diffraction analysis, providing detailed insights into its molecular framework (Ozerova et al., 2015). These studies are essential for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

The chemical reactivity of 3,5-Dimethylpyrazole-1-carboxamidine includes its involvement in the formation of copper(II) complexes, showcasing its ability to act as a ligand and participate in coordination chemistry (Szécsényi et al., 2003). This aspect is crucial for applications in material science and catalysis.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, can be inferred from the synthesis and molecular structure analysis. The detailed crystalline structure obtained through X-ray diffraction analysis helps in understanding the solid-state properties of the compound (Ozerova et al., 2015).

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Characterization : A study developed a new approach for the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, improving upon existing methods. This compound was characterized using NMR, IR spectroscopy, and X-ray diffraction analysis (Ozerova et al., 2015).

  • Spectroscopic Studies : An experimental and theoretical study focused on 3,5-dimethyl-1H-pyrazole-1-carboxamidine and its cobalt and nickel complexes. This study provided insights into the vibrational properties and molecular interactions of the compound using FT-IR spectroscopy and DFT calculations (Pogány et al., 2008).

  • Complex Formation with Copper(II) : Research on the complex formation of copper(II) with various derivatives of 3,5-dimethylpyrazole-1-carboxamidine revealed insights into the geometry and stability of these complexes. The study also explored the thermal decomposition of these compounds (Szécsényi et al., 2003).

  • Amidination of Amines : A study optimized the synthesis of guanidines from amines using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This research provided a detailed protocol for the preparation of guanidines, a class of compounds with various applications (Castillo-Meléndez & Golding, 2004).

  • Hypoglycemic Properties : Another study investigated the kinetics of hydrolysis of hypoglycemic 1-acyl 3,5-dimethylpyrazoles. This study helped in understanding the correlation between the hydrolysis rate of these compounds and their hypoglycemic activity (Forist & Weber, 1973).

  • Crystal Structure Analysis : The crystal structure of a copper(II) complex with 3,5-dimethyl-1H-pyrazole-1-carboxamidine was analyzed. This study provided detailed insights into the coordination chemistry of this compound (Jacimovic et al., 2009).

  • Biocompatibility in Dental Applications : A study on the biocompatibility of 3, 5-dimethyl-1-thiocarboxamide pyrazole, a derivative of 3,5-Dimethylpyrazole-1-carboxamidine, focused on its use in dental composites. The research examined its effects on mechanical properties and biocompatibility in an animal model (Abaszadeh et al., 2020).

Safety And Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, reproductive toxicity, and specific target organ toxicity (repeated exposure) with the target organ being the liver . It is recommended

Eigenschaften

IUPAC Name

3,5-dimethylpyrazole-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-4-3-5(2)10(9-4)6(7)8/h3H,1-2H3,(H3,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZRNXIMWKZADY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

22907-04-6 (nitrate), 38184-47-3 (mononitrate), 40027-64-3 (mono-hydrochloride)
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40177447
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylpyrazole-1-carboxamidine

CAS RN

22906-75-8
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022906758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC129885
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129885
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dimethylpyrazole-1-carboxamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40177447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYLPYRAZOLE-1-CARBOXAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVV7S48NBR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To 850 ml of ethanol were added 188 g of aminoguanidine hydrochloride and 170 g of 2,4-pentadione and the mixture was heated with stirring for 3 hrs. under reflux. The precipitated crystals were filtered, sufficiently washed with ethanol and dried to obtain 1-amidino-3,5-dimethylpyrazole hydrochloride of 210 g. Next, 60 g of potassium hydroxide was dissolved in water of 120 g and 1-amidino-3,5-dimethylpyrazole hydrochloride of 61.1 g was added thereto withcooling with water and stirred further for 1 hr. Chloroform of 200 ml was added to the solution for extraction. A chloroform layer was separated, washed with water and dried with anhydrous sodium sulfate, thereafter, chloroform was removed to obtain 1-amidino-3,5-dimethylpyrazole of 46.0 g.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 2
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 3
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 4
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 5
3,5-Dimethylpyrazole-1-carboxamidine
Reactant of Route 6
3,5-Dimethylpyrazole-1-carboxamidine

Citations

For This Compound
117
Citations
KM Szécsényi, VM Leovac, VI Češljević, A Kovács… - Inorganica Chimica …, 2003 - Elsevier
Complex formation of copper(II) bromide and acetate with 1-carboxamide-3,5-dimethylpyrazole (HL 3 ) and copper(II) bromide with 5-amino-4-carboxamide-1-phenylpyrazole (L 2 ), 4-…
Number of citations: 34 www.sciencedirect.com
F Davidoff, P Reid - Methods in Enzymology, 1977 - Elsevier
Publisher Summary The frequency and great biological importance of divalent metal binding sites on proteins makes them of particular interest as the object of affinity labeling studies. …
Number of citations: 4 www.sciencedirect.com
K Mészáros Szécsényi, V Leovac… - Journal of thermal …, 2007 - akjournals.com
The deaquation of two isostructural compounds of general formula [M(HL) 2 (H 2 O) 2 ](NO 3 ) 2 ( M =Co, Ni, HL =3,5-dimethyl-1 H -pyrazole-1-carboxamidine) is discussed in the view …
Number of citations: 11 akjournals.com
ŽK Jaćimović, V Leovac… - … Section C: Crystal …, 2004 - scripts.iucr.org
The two title isostructural and isomorphous complexes, [M(C6H10N4)2(H2O)2](NO3)2 (M is Co or Ni), contain the transition metal in a distorted octahedral geometry, coordinated by …
Number of citations: 6 scripts.iucr.org
B Holló, ZD Tomić, P Pogány, A Kovács, VM Leovac… - Polyhedron, 2009 - Elsevier
The complex formation of 3,5-dimethylpyrazole-1-carboxamidinium nitrate, HL·HNO 3 with ammine complexes of cadmium(II) halides (Cl, Br, I) and zinc(II) chloride has been …
Number of citations: 35 www.sciencedirect.com
F Davidoff, S Carr, M Lanner, J Leffler - Biochemistry, 1973 - ACS Publications
Affinity labeling of pyruvate kinase with 3,5-dimethylpyrazole-1-carboxamidine Page 1 affinity labeling of pyruvate KINASE Affinity Labeling of Pyruvate Kinase with 3,5-Dimethylpyrazole-l-carboxamidinet …
Number of citations: 8 pubs.acs.org
PJ Steel - SYNTHETIC COMMUNICATIONS, 1995 - researchgate.net
A novel, effective and convenient reagent for the conversion of amines to guanidines is presented. Various primary and secondary amines react with benzotriazole-1-carboxamidinium …
Number of citations: 1 www.researchgate.net
KM Szécsényi, VM Leovac, ZK Jacimovic… - Journal of Thermal …, 2001 - researchgate.net
The synthesis of copper (II) chloride complexes with 3, 5-dimethylpyrazole, 1-carboxamidine-3, 5-dimethylpyrazole, 5-amino-4-carboxamide-1-phenylpyrazole and 4-acetyl-3-amino-5-…
Number of citations: 21 www.researchgate.net
K Mészáros Szécsényi, VM Leovac… - Journal of thermal …, 2001 - Springer
The synthesis of copper(II) chloride complexes with 3,5-dimethylpyrazole, 1-carboxamidine-3,5-dimethylpyrazole, 5-amino-4-carboxamide-1-phenylpyrazole and 4-acetyl-3-amino-5-…
Number of citations: 14 link.springer.com
AG Miller, JA Gerrard - Annals of the New York Academy of …, 2005 - Wiley Online Library
Protein cross‐linking via the Maillard reaction with α‐dicarbonyl compounds has been the subject of intense scrutiny in the literature. We report here a study of the impact of this cross‐…
Number of citations: 20 nyaspubs.onlinelibrary.wiley.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.